molecular formula C6H12N2O3S B12074115 N-(Ethanesulfonyl)azetidine-3-carboxamide

N-(Ethanesulfonyl)azetidine-3-carboxamide

Número de catálogo: B12074115
Peso molecular: 192.24 g/mol
Clave InChI: VTOBKYYDPLPQQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(Ethanesulfonyl)azetidine-3-carboxamide (Molecular Formula: C 6 H 12 N 2 O 3 S, Molecular Weight: 192.24 g/mol) is a synthetically versatile azetidine derivative of significant interest in medicinal chemistry and drug discovery . The compound features a four-membered azetidine ring, a structure known for its defined three-dimensionality and ring strain, which confers conformational restriction and can enhance binding affinity and selectivity for biological targets . This scaffold is functionalized with both an N-ethanesulfonyl group and a C-3 carboxamide, moieties that are well-established for their ability to engage in key hydrogen-bonding interactions with protein targets and to improve pharmacokinetic properties . Azetidine-based compounds, including this derivative, are recognized as valuable building blocks in the design of bioactive molecules and have applications in the development of central nervous system (CNS) agents, anti-inflammatory compounds, and anticancer therapies . The presence of the sulfonamide group is a common feature in many pharmacologically active compounds, and its combination with the azetidine carboxamide structure places this molecule in a promising but underexplored chemical space . As a specialized research chemical, it serves as a key intermediate for further diversification and structure-activity relationship (SAR) studies . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C6H12N2O3S

Peso molecular

192.24 g/mol

Nombre IUPAC

N-ethylsulfonylazetidine-3-carboxamide

InChI

InChI=1S/C6H12N2O3S/c1-2-12(10,11)8-6(9)5-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)

Clave InChI

VTOBKYYDPLPQQU-UHFFFAOYSA-N

SMILES canónico

CCS(=O)(=O)NC(=O)C1CNC1

Origen del producto

United States

Synthetic Methodologies for N Ethanesulfonyl Azetidine 3 Carboxamide and Its Analogues

Strategies for Azetidine (B1206935) Ring Construction in Azetidine-3-carboxamide (B1289449) Derivatives

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of N-(ethanesulfonyl)azetidine-3-carboxamide and its analogues. Various synthetic strategies have been developed to address this, primarily categorized into intramolecular cyclization approaches and cycloaddition reactions. These methods offer access to a wide range of substituted azetidine-3-carboxamide derivatives, enabling the exploration of their chemical and biological properties.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of the azetidine ring, involving the formation of a carbon-nitrogen bond within a single molecule. This approach typically utilizes acyclic precursors containing a nitrogen nucleophile and a suitable leaving group or electrophilic center at the appropriate positions to facilitate ring closure.

A common and effective method for the synthesis of the azetidine ring is the base-promoted intramolecular cyclization of 1,3-amino alcohols and 1,3-haloamines. mdpi.comnih.gov In this approach, a suitably functionalized open-chain precursor undergoes an intramolecular nucleophilic substitution reaction to form the four-membered ring.

For 1,3-amino alcohols, the hydroxyl group is typically converted into a better leaving group, such as a mesylate or tosylate, to facilitate the intramolecular attack by the amine. The use of a base is crucial to deprotonate the amine, thereby increasing its nucleophilicity and promoting the cyclization reaction. This method has been successfully employed in the synthesis of various enantiopure beta-amino alcohols with a structurally constrained azetidine cycle. mdpi.com

Similarly, 1,3-haloamines can undergo intramolecular cyclization in the presence of a base to yield azetidines. The halogen atom serves as the leaving group, and the base facilitates the nucleophilic attack of the amine. This strategy is a fundamental approach to forming the azetidine core. nih.gov

Starting MaterialReagents and ConditionsProductYield (%)Reference
N-Boc-3-hydroxypropylamine1. MsCl, Et3N, CH2Cl2, 0 °C; 2. NaH, THF, refluxN-Boc-azetidine- rsc.org
3-Chloropropylamine hydrochlorideK2CO3, H2O, refluxAzetidine- organic-chemistry.org

The cyclization of β-amino acids and their corresponding esters provides a direct route to β-lactams (azetidin-2-ones), which are structural isomers of azetidine-3-carboxamides and can serve as key intermediates. The formation of the four-membered ring from a β-amino acid requires the activation of the carboxylic acid group to facilitate the intramolecular amide bond formation. Various coupling agents, such as carbodiimides, are employed for this purpose.

Alternatively, β-amino esters can undergo cyclization to form β-lactams. This transformation often involves the use of a Grignard reagent to form a magnesium salt of the amino ester, which then undergoes intramolecular cyclization. This method has been shown to be effective for the synthesis of various substituted β-lactams.

The direct cyclization of β-amino acids is a fundamental method for the synthesis of the azetidinone ring, a core structure in many biologically active compounds. researchgate.netbepls.com

Starting MaterialReagents and ConditionsProductYield (%)Reference
β-PhenylalanineDCC, THF4-Phenylazetidin-2-one- researchgate.net
Methyl 3-aminobutanoateEtMgBr, Ether4-Methylazetidin-2-one- rsc.org

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic structures, including those containing the azetidinone ring. nih.gov This reaction typically involves an acyclic diene precursor that undergoes an intramolecular olefin metathesis reaction catalyzed by a transition metal complex, most commonly a ruthenium-based catalyst such as the Grubbs or Hoveyda-Grubbs catalyst. nih.gov

In the context of azetidinone synthesis, RCM can be employed to construct macrocycles that incorporate a β-lactam moiety. mdpi.com For instance, dienes containing a β-lactam ring can be cyclized via RCM to afford macrocyclic structures. mdpi.com This approach has been utilized in the synthesis of complex molecules with potential biological activity. While not a direct method for forming the azetidine ring itself in most cases, RCM is a valuable tool for elaborating on pre-existing azetidinone scaffolds to create larger, more complex cyclic systems.

CatalystSubstrate TypeProduct TypeReference
Grubbs CatalystDiene-containing β-lactamMacrocyclic β-lactam mdpi.com
Hoveyda-Grubbs CatalystAcyclic diene with nitrogenUnsaturated azacycle nih.gov

Cycloaddition Reactions for Azetidine Scaffolds

Cycloaddition reactions provide a convergent and efficient means of constructing the azetidine ring system. These reactions involve the combination of two or more unsaturated molecules to form a cyclic product.

The [2+2] cycloaddition of a ketene with an imine, famously known as the Staudinger synthesis, is one of the most important and widely used methods for the synthesis of β-lactams (azetidin-2-ones). wikipedia.orgnih.govorganic-chemistry.org This reaction, discovered by Hermann Staudinger in 1907, involves the formal cycloaddition of the C=C bond of the ketene and the C=N bond of the imine to form the four-membered β-lactam ring. wikipedia.org

The mechanism of the Staudinger reaction is generally considered to be a two-step process. The first step involves the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene to form a zwitterionic intermediate. organic-chemistry.orgacs.org This is followed by a conrotatory electrocyclic ring closure of the zwitterionic intermediate to afford the β-lactam product. acs.orgnih.gov

The stereochemical outcome of the Staudinger reaction is a critical aspect, as the formation of two new stereocenters is possible. The relative stereochemistry of the substituents on the β-lactam ring is influenced by the geometry of the imine and the nature of the substituents on both the ketene and the imine. organic-chemistry.orgacs.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. acs.org However, the reaction conditions and the electronic properties of the substituents can also play a significant role in determining the stereoselectivity. organic-chemistry.org

Ketenes are often generated in situ from acyl chlorides and a tertiary amine. mdpi.com This versatile reaction has been employed in the synthesis of a vast array of β-lactam-containing molecules, including those with complex and diverse functionalities. mdpi.comresearchgate.netmdpi.comnih.govnih.gov

Ketene PrecursorImineBase/CatalystProduct StereochemistryReference
Phenylacetyl chlorideN-BenzylideneanilineTriethylaminePredominantly cis organic-chemistry.org
Methoxyacetyl chlorideN-(4-methoxybenzylidene)anilineTriethylaminePredominantly cis mdpi.com
Phthalimidoacetyl chlorideVarious Schiff basesTriethylamineMixture of cis and trans nih.gov

Ring Opening of Aziridines

The ring expansion of three-membered aziridine rings provides an alternative and effective route to the four-membered azetidine core. This strategy leverages the inherent ring strain of aziridines to facilitate their transformation into the slightly less strained azetidine system.

Thermal rearrangement can be employed to convert certain substituted aziridines into their corresponding azetidines. This process is driven by the release of ring strain. For example, kinetically favored 2-(bromomethyl)aziridine-2-carboxylates can be transformed into the thermodynamically more stable 3-bromoazetidine-3-carboxylic acid derivatives through thermal isomerization. nih.gov The temperature can be a critical factor in directing the outcome of reactions involving aziridine precursors, with higher temperatures sometimes favoring rearrangement to form larger rings. chemistryviews.org

The ring opening of aziridines by nucleophiles is a well-established method for creating functionalized acyclic amines, which can then undergo subsequent cyclization to form larger heterocycles, including azetidines. nih.govfrontiersin.org The regioselectivity of the nucleophilic attack (at the C2 or C3 position) is controlled by the substituents on the aziridine ring and the nature of the nucleophile and electrophilic activator. frontiersin.org

In the context of azetidine synthesis, this strategy often involves an intramolecular cyclization following the initial ring-opening event. A suitably positioned leaving group on the acyclic intermediate can be displaced by the nitrogen atom to form the four-membered ring. This ring expansion from an aziridine to an azetidine can be facilitated by various reagents and reaction conditions.

Introduction of the Ethanesulfonyl Moiety and Carboxamide Functionality

Once the azetidine-3-carboxylic acid or a suitable precursor is obtained, the final steps involve the introduction of the ethanesulfonyl group onto the ring nitrogen and the formation of the carboxamide at the C3 position.

Sulfonylation of Azetidine Amine Precursors

The N-sulfonylation of a secondary amine, such as the azetidine ring nitrogen, is a standard and reliable transformation. This is typically achieved by reacting the azetidine precursor with an appropriate sulfonylating agent, such as ethanesulfonyl chloride, in the presence of a base. The base, often a tertiary amine like triethylamine, serves to neutralize the hydrochloric acid generated during the reaction.

Carboxamide Formation and Derivatization at the Azetidine-3-position

The formation of the carboxamide group at the C-3 position of the azetidine ring is a crucial step that can be accomplished through several standard synthetic transformations. The most direct method involves the coupling of a pre-formed N-(ethanesulfonyl)azetidine-3-carboxylic acid with an amine source.

This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine hepatochem.com. A wide array of coupling reagents developed for peptide synthesis are applicable here. These include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), which form a reactive O-acylisourea intermediate peptide.comiris-biotech.de. To suppress side reactions and minimize racemization at adjacent stereocenters, additives such as 1-hydroxybenzotriazole (HOBt) are often employed nih.gov. More advanced phosphonium reagents (e.g., PyBOP) and aminium/uronium reagents (e.g., HATU) offer high efficiency and are particularly useful for coupling complex or sterically hindered substrates hepatochem.compeptide.comiris-biotech.de.

The general two-step, one-pot process for amide formation is outlined below:

Activation : The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an acyliminium ion hepatochem.comnih.gov.

Aminolysis : The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the final carboxamide and regenerates the catalyst or releases byproducts iris-biotech.de.

An alternative strategy for derivatization at the C-3 position involves starting with a precursor functional group. For instance, an azetidine-3-carbonitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide. Similarly, an azetidine-3-carboxylate ester can undergo aminolysis with ammonia or an appropriate amine to furnish the desired amide. Such approaches provide flexibility in the synthetic route, allowing for the introduction of the carboxamide functionality at various stages of the synthesis acs.orgacs.orgnih.gov.

Coupling Reagent Class Examples Key Features Citations
CarbodiimidesDCC, DIC, EDCCommonly used for activation; often requires additives like HOBt to prevent side reactions and racemization. hepatochem.compeptide.comiris-biotech.de
Phosphonium SaltsPyBOP, BOPHighly effective, especially for hindered couplings; avoids byproducts associated with carbodiimides. hepatochem.compeptide.com
Aminium/Uronium SaltsHATU, HBTUReacts quickly with minimal epimerization; preferred for many modern coupling protocols. hepatochem.compeptide.comnih.gov

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of substituted azetidines is paramount, as the biological activity of chiral molecules is often dependent on their specific configuration. Stereoselective strategies focus on creating the chiral centers of the azetidine ring with high diastereomeric and/or enantiomeric purity.

Diastereoselective methods often rely on the cyclization of a chiral, non-racemic precursor where existing stereocenters direct the formation of new ones. For example, the diastereospecific cyclization of 1,3-amino alcohols containing three chiral centers can produce enantiomerically pure polysubstituted azetidines acs.org. Similarly, iodine-mediated 4-exo trig cyclization of homoallyl amines can provide cis-2,4-disubstituted azetidines with high diastereoselectivity nih.gov.

Enantioselective approaches aim to create a chiral azetidine from an achiral or racemic starting material. This can be achieved through catalytic asymmetric reactions. For instance, the enantioselective [2+2] cycloaddition of imines and alkenes is a direct route to chiral azetidines researcher.life. Another powerful technique is the catalytic desymmetrization of meso-azetidines. Sun and coworkers reported the first catalytic intermolecular desymmetrization of N-acyl azetidines using a BINOL-derived phosphoric acid catalyst, which proceeds with high enantioselectivity rsc.org.

Chiral auxiliaries are covalently attached to the substrate to direct a stereoselective transformation, after which they are cleaved. (S)-1-Phenylethylamine has been successfully used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids rsc.orgrsc.org. The tert-butanesulfinamide auxiliary is another versatile tool, particularly in the synthesis of chiral azetidin-3-ones from N-propargylsulfinamides, which can serve as precursors to other functionalized azetidines nih.gov.

Catalyst-based strategies employ a chiral catalyst to create a chiral environment for the reaction, inducing enantioselectivity.

Chiral Metal Catalysts : Optically pure C2-symmetrical cyclic amines, including azetidines, can be synthesized via the reduction of diketones using a chiral β-ketoiminato cobalt(II) catalyst organic-chemistry.org. Copper(I) complexes with chiral sabox ligands have been used for the highly enantioselective [3+1] cycloaddition to form chiral tetrasubstituted azetidine-2-carboxylates nih.gov.

Chiral Organocatalysts : Asymmetric organocatalysis avoids the use of metals. Chiral phosphoric acids, for example, can act as bifunctional catalysts, activating both the nucleophile and the electrophile to achieve high enantioselectivity in reactions such as azetidine desymmetrization rsc.org. Chiral azetidine-derived ligands and organocatalysts have also been developed and used to induce asymmetry in various reactions, including Friedel-Crafts alkylations and Michael-type reactions birmingham.ac.uk. The use of novel chiral phase-transfer (PT) catalysts has enabled the enantioselective synthesis of complex spirocyclic azetidine oxindoles nih.gov.

Strategy Example Description Citations
Chiral Auxiliary(S)-1-PhenylethylamineActs as a chiral director and nitrogen source for the synthesis of azetidine dicarboxylic acids. rsc.orgrsc.org
Chiral Auxiliarytert-ButanesulfinamideUsed to prepare chiral N-propargylsulfinamides, which cyclize to form chiral azetidin-3-ones. nih.gov
Metal CatalysisChiral Co(II) CatalystEnables enantioselective reduction of diketones to diols, which are precursors for C2-symmetrical azetidines. organic-chemistry.org
Metal CatalysisChiral Cu(I)-saboxCatalyzes asymmetric [3+1] cycloaddition to produce highly substituted chiral azetidines. nih.gov
OrganocatalysisChiral Phosphoric AcidFacilitates enantioselective desymmetrization of meso-azetidines through bifunctional activation. rsc.org
OrganocatalysisChiral PT CatalystA cinchona alkaloid-derived catalyst enables enantioselective synthesis of spiro-azetidine oxindoles. nih.gov

Advanced Synthetic Methodologies and Functionalization

Recent advancements in synthetic chemistry have provided novel and efficient routes to construct and functionalize the azetidine scaffold, leveraging the unique reactivity of strained rings and the power of modern catalysis.

Transition metal catalysis offers powerful methods for forming the azetidine ring through reactions that are often difficult to achieve with classical methods.

Palladium Catalysis : Palladium-catalyzed intramolecular C-H amination of substrates bearing a picolinamide (PA) protecting group allows for the direct formation of azetidines from unactivated C(sp3)-H bonds organic-chemistry.org. This approach features low catalyst loading and predictable selectivity rsc.org.

Copper Catalysis : Copper catalysts are versatile for azetidine synthesis. A Cu(I)-catalyzed 4-exo ring closure is used to synthesize 3-methylene-1,2-diazetidines, which can be further functionalized nih.govacs.org. Additionally, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides a direct route to produce azetidines nih.gov. A highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the synthesis of chiral 2,3-disubstituted azetidines researcher.lifeacs.org.

Gold Catalysis : A flexible synthesis of chiral azetidin-3-ones has been developed through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method proceeds via an α-oxogold carbene intermediate that undergoes intramolecular N-H insertion nih.gov.

Rhodium Catalysis : A formal [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes yields highly-substituted methylene azetidines with excellent regio- and stereoselectivity nih.gov.

Organocatalysis provides a complementary, metal-free approach to azetidine synthesis, often under mild conditions. Chiral thiourea and squaramide catalysts have been used to facilitate the asymmetric synthesis of α-azetidinyl tertiary alkyl halides, creating a tetrasubstituted chiral carbon center with high enantioselectivity nih.gov. These organocatalytic methods provide access to complex chiral building blocks that can be further elaborated nih.gov. Furthermore, chiral azetidines themselves can serve as organocatalysts, demonstrating their utility in asymmetric synthesis for reactions like aldol additions and Friedel-Crafts alkylations researcher.lifebirmingham.ac.uk.

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. This technique utilizes microwave irradiation to heat the reaction mixture, leading to a rapid and uniform temperature increase that can drastically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. iosrjournals.orgmdpi.com

The application of microwave energy has been particularly effective in the synthesis of heterocyclic compounds, including azetidines. researchgate.net For instance, a facile and accelerated synthesis of simple azetidines has been reported through the cyclization of 3-(ammonio)propyl sulfates in water under microwave irradiation. researchgate.net This approach highlights the compatibility of microwave heating with aqueous media, aligning with the principles of green chemistry.

In the context of N-sulfonylated azetidines, microwave assistance can be employed in key steps such as the cyclization to form the four-membered ring. One general method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, to produce 1-arenesulfonylazetidines. organic-chemistry.org Another approach is the one-pot cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium, which is also efficiently promoted by microwave heating. organic-chemistry.org These methods demonstrate the versatility of microwave synthesis in constructing the core azetidine scaffold.

The direct amidation of a carboxylic acid with an amine to form a carboxamide can also be significantly expedited using microwave technology. A general procedure involves heating the amine and carboxylic acid in the presence of a catalyst under microwave irradiation at temperatures around 160-165 °C for a couple of hours, which can lead to high yields of the desired amide product without the need for extensive purification. mdpi.com

The advantages of microwave-assisted synthesis over conventional methods are clearly illustrated by comparing reaction parameters for analogous synthetic transformations.

ParameterConventional Heating MethodMicrowave-Assisted MethodReference
Reaction Time6-8 hours3-7 minutes iosrjournals.org
YieldModerate (e.g., 50-70%)Excellent (e.g., 80-95%) mdpi.com
Energy ConsumptionHighLow
Solvent UsageOften requires high-boiling point solventsCan often be performed with less solvent or in greener solvents like water researchgate.net

Employing Protecting Groups: The Role of Sulfonyl Groups in Azetidine Synthesis

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. biosynth.com For the synthesis of this compound and its analogues, the nitrogen atom of the azetidine ring is a nucleophilic secondary amine that requires protection to ensure selective reactions at other sites of the molecule, such as the C3-position. chem-station.com

Sulfonyl groups are particularly effective as protecting groups for amines. chem-station.com When attached to the azetidine nitrogen, a sulfonyl group, such as an ethanesulfonyl or toluenesulfonyl (tosyl) group, significantly reduces the nucleophilicity and basicity of the nitrogen atom. chem-station.com This is due to the strong electron-withdrawing nature of the sulfonyl moiety. The resulting sulfonamide is stable under a wide range of acidic and basic conditions, making it a robust protecting group that can withstand various synthetic transformations. chem-station.com

The presence of an N-sulfonyl group is crucial in many synthetic routes toward functionalized azetidines. For example, a robust method for creating α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov This strategy highlights how the N-sulfonyl group facilitates the desired transformation while protecting the ring nitrogen. Furthermore, the N-sulfonyl group can activate the azetidine ring for certain reactions, influencing its chemical behavior. rsc.org

The choice of a specific sulfonyl group can be tailored to the synthetic strategy, particularly concerning the conditions required for its eventual removal. While sulfonyl groups are generally stable, methods for their deprotection are available. For instance, the nitrobenzenesulfonyl (Ns) group is valuable because it can be cleaved under relatively mild conditions using a nucleophile like thiophenol, a method known as the Fukuyama amine synthesis. chem-station.com

Protecting GroupAbbreviationKey FeaturesTypical Deprotection ConditionsReference
MethanesulfonylMsHigh stability; strong electron-withdrawing effect.Strongly reductive conditions (e.g., Mg/MeOH). chem-station.com
p-ToluenesulfonylTsHigh stability; commonly used; crystalline derivatives.Strongly reductive conditions; strong acids (e.g., HBr/AcOH). chem-station.com
o- or p-NitrobenzenesulfonylNsStable, but more readily cleaved than Ms or Ts.Mild nucleophilic conditions (e.g., thiophenol, K₂CO₃). chem-station.comresearchgate.net
TrifluoromethanesulfonylTfExtremely strong electron-withdrawing group; renders amine non-nucleophilic.Difficult to remove; typically used for activation rather than protection. chem-station.com

Structure Activity Relationship Sar Studies of N Ethanesulfonyl Azetidine 3 Carboxamide Analogues

Core Azetidine-3-carboxamide (B1289449) Scaffold Optimization

The azetidine-3-carboxamide scaffold is a foundational element that provides a constrained conformational framework for presenting key pharmacophoric features to a biological target. drugbank.com The inherent ring strain of the azetidine (B1206935) ring, which is greater than that of a five-membered pyrrolidine ring but less than a three-membered aziridine ring, contributes to its unique chemical reactivity and stability. rsc.org This balance makes it a desirable scaffold in drug discovery. researchgate.net

Optimization of this core often involves exploring how the stereochemistry and substitution pattern of the azetidine ring influence target engagement. For instance, studies on related azetidine-2-carboxamide (B111606) analogues have shown that the stereochemistry at the point of substitution is crucial for potency; the (R)-enantiomer can be significantly more potent than the (S)-enantiomer, while moving the carboxamide from the 2-position to the 3-position can result in a complete loss of activity for certain targets. nih.gov This highlights the precise spatial arrangement required for optimal interaction with a receptor's binding site. The rigidity of the azetidine ring helps to reduce the entropic penalty upon binding, potentially leading to higher affinity compared to more flexible acyclic analogues. researchgate.net

Further optimization strategies for the azetidine scaffold itself are limited due to its core structural role, but subtle modifications can yield significant changes in biological and pharmacokinetic profiles. The primary focus of optimization typically shifts to the substituents attached to the ring nitrogen and the carboxamide group, as these positions offer vectors for exploring chemical space and fine-tuning interactions with the target. nih.govresearchgate.net

Table 1: Impact of Azetidine Ring Modifications on Biological Activity (Hypothetical Data) This table illustrates potential outcomes based on common medicinal chemistry principles applied to the azetidine scaffold.

ModificationRationalePredicted Effect on PotencyPredicted Effect on Selectivity
Change from Azetidine-3-carboxamide to Azetidine-2-carboxamideAlters the spatial vector of the carboxamide group relative to other substituents. nih.govHighly target-dependent; could increase or abolish activity. nih.govLikely to change.
Introduction of a methyl group at the 2-positionAdds a steric constraint and explores a new pocket in the binding site.Potentially increases potency if the pocket is hydrophobic.May increase selectivity by preventing binding to off-targets.
Change from (R)- to (S)-enantiomer at the 3-positionReverses the 3D orientation of the carboxamide and N-sulfonyl groups. nih.govLikely to cause a significant drop in potency. nih.govMay alter the selectivity profile.

Influence of N-Sulfonyl Substituents on Biological Activity

The substituent attached to the azetidine ring nitrogen plays a pivotal role in defining the molecule's electronic properties and its interaction with biological targets. The use of a sulfonamide group, as in N-(Ethanesulfonyl)azetidine-3-carboxamide, introduces a strong electron-withdrawing feature and a potential hydrogen bond acceptor. nih.gov The replacement of a carboxamide with a sulfonamide group can significantly alter binding affinity and receptor interaction modes. nih.gov

The ethanesulfonyl group is a relatively small, polar, and electron-withdrawing moiety. Its presence can influence binding affinity in several ways. The sulfonamide oxygen atoms can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in a target's active site. acs.org The size of the ethyl group is modest, allowing it to fit into small hydrophobic pockets without introducing significant steric hindrance.

The "magic" methyl effect, where the addition of a single methyl group can dramatically increase binding affinity, provides a parallel concept; the ethyl group here may serve to stabilize a specific protein conformation favorable for binding. mdpi.com The improved affinity may stem from displacing high-energy water molecules from a hydrophobic pocket or through favorable van der Waals interactions. Selectivity can also be enhanced. The specific geometry and electronic nature of the ethanesulfonyl group may be complementary to the intended target but unfavorable for binding to off-target proteins, thereby improving the compound's selectivity profile.

The steric and electronic properties of the N-substituent on the azetidine ring are critical determinants of biological activity.

Steric Effects: The size and shape of the substituent can dictate whether the molecule can access the binding site of the target protein. Bulky N-substituents may cause steric clashes with the protein, reducing or abolishing activity. Conversely, a substituent that is too small may not be able to form productive van der Waals contacts within a hydrophobic pocket. The chemistry of aziridines, a related strained ring system, shows that substituents on the nitrogen atom significantly influence reactivity and molecular geometry, a principle that extends to azetidines. researchgate.net

Electronic Effects: Electron-withdrawing groups, such as sulfonyl groups, decrease the basicity of the azetidine nitrogen. researchgate.net This can be advantageous in drug design, as it can reduce off-target effects associated with basic amines (e.g., hERG channel inhibition) and improve metabolic stability. The delocalization of the nitrogen lone pair into the sulfonyl group can also affect the puckering of the azetidine ring, subtly altering the conformation of the entire molecule and its fit within the binding site. nih.gov The introduction of N-pentafluorosulfanyl (N-SF5) groups on azetidines, for example, has been shown to increase lipophilicity while maintaining stability, demonstrating how N-substituents can tune physicochemical properties. acs.org

Table 2: Influence of N-Sulfonyl Group Variation on Predicted Activity (Hypothetical Data) This table illustrates potential outcomes based on common medicinal chemistry principles.

N-SubstituentSteric BulkElectronic EffectPredicted Impact on Potency
-SO2CH3 (Methanesulfonyl)SmallStrongly electron-withdrawingBaseline activity.
-SO2CH2CH3 (Ethanesulfonyl)SmallStrongly electron-withdrawingPotentially higher if an additional hydrophobic contact is made.
-SO2CH(CH3)2 (Isopropanesulfonyl)MediumStrongly electron-withdrawingMay decrease due to steric hindrance or increase if the pocket accommodates branching.
-SO2Ph (Benzenesulfonyl)LargeStrongly electron-withdrawingHighly dependent on the presence of a large, flat pocket for π-π stacking.

Structural Modifications at the Carboxamide Moiety

The carboxamide bond has a partial double-bond character, which restricts rotation and leads to a planar geometry. tandfonline.com This planarity can be a key factor in positioning the substituent on the amide nitrogen for optimal interactions. The group can exist in different stereoisomers, such as s-cis or s-trans conformations, which can influence its interaction with a target. mdpi.com Computational studies on carboxamide-containing heterocycles have shown that the conformational preference of this group is stabilized by a combination of electrostatic and charge transfer interactions. nih.gov This inherent conformational preference can pre-organize the molecule for binding, reducing the entropic cost. The ability of the carboxamide to form strong hydrogen bonds is often a primary driver of binding affinity and selectivity.

Modifying the carboxamide moiety by introducing substituents can profoundly affect target interaction. Substituting the amide nitrogen (creating a secondary or tertiary amide) removes a hydrogen bond donor, which can be detrimental if that interaction is critical for binding. However, the added substituent can explore new regions of the binding pocket. For instance, adding a small alkyl group could probe a nearby hydrophobic region, potentially increasing affinity.

In studies of STAT3 inhibitors, converting a carboxylic acid to a methyl ester or methyl amide highlighted the importance of the acid motif for activity, but also demonstrated how such modifications can improve cell permeability. nih.govacs.org Similarly, replacing the carboxamide with bioisosteres like a thioamide can alter properties such as lipophilicity and hydrogen bonding capacity, with thioamides being stronger hydrogen bond donors but weaker acceptors compared to amides. tandfonline.com Halogen substituents on aromatic rings attached to an amide can introduce halogen bonding, a specific type of non-covalent interaction that can direct crystal packing and influence receptor binding. nih.gov The choice of substitution pattern is therefore a powerful tool for modulating the binding mode and pharmacological properties of the molecule.

Table 3: Effect of Carboxamide Modifications on Target Interaction (Hypothetical Data) This table illustrates potential outcomes based on common medicinal chemistry principles.

Carboxamide MoietyModificationChange in H-BondingPotential New Interactions
-CONH2 (Primary Amide)Baseline1 donor (N-H2), 1 acceptor (C=O)N/A
-CONHCH3 (Secondary Amide)N-methylationLoses one H-bond donor siteHydrophobic interaction from methyl group.
-CON(CH3)2 (Tertiary Amide)N,N-dimethylationLoses all H-bond donor capacityIncreased steric bulk, potential for hydrophobic interactions.
-CSNH2 (Thioamide)Bioisosteric replacement (O -> S)Stronger H-bond donor, weaker acceptor. tandfonline.comIncreased lipophilicity, potential for metal chelation. tandfonline.com

Stereochemical Considerations in Azetidine-3-carboxamide SAR

The three-dimensional arrangement of atoms, or stereochemistry, within a molecule can significantly influence its biological activity. In the context of this compound analogues, the stereocenter at the C3 position of the azetidine ring is a critical determinant of their interaction with biological targets. The spatial orientation of the carboxamide group and any substituents on the azetidine ring can lead to profound differences in potency and selectivity among stereoisomers.

Research on related azetidine carboxamides has consistently underscored the importance of stereochemistry in their structure-activity relationships (SAR). For instance, studies on azetidine-2-carboxamide derivatives have demonstrated that enantiomers can exhibit markedly different biological activities. In one such study, the (R)-enantiomer of a series of STAT3 inhibitors was found to be significantly more potent than the corresponding (S)-enantiomer. This highlights the precise stereochemical requirements of the binding site, where only one enantiomer can achieve an optimal binding orientation. Furthermore, moving the carboxamide group from the 2-position to the 3-position of the azetidine ring resulted in a complete loss of activity, emphasizing the critical role of the substituent's position on the scaffold. acs.org

While direct SAR data for stereoisomers of this compound is not extensively available in the public domain, the principles observed in analogous series are highly applicable. It is anticipated that the (R)- and (S)-enantiomers at the C3 position would display differential activity, with one enantiomer likely being significantly more active than the other. This difference would arise from the specific interactions of the ethansulfonyl and carboxamide groups with the amino acid residues of the target protein.

The following table illustrates the impact of stereochemistry on the inhibitory activity of a series of azetidine-2-carboxamide analogues against STAT3.

CompoundStereochemistryPosition of CarboxamideEMSA IC50 (µM)
5a(R)20.52
5b(S)22.22
5c-3Inactive

Scaffold Morphing and Bioisosteric Replacements in Azetidine-Based Research

Scaffold morphing and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemical entities with improved pharmacological profiles. These approaches involve modifying the core structure (scaffold) of a lead compound or replacing specific functional groups with others that have similar physical or chemical properties (bioisosteres). In the context of this compound and its analogues, these strategies can be employed to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold Morphing: This technique involves making significant changes to the central ring system of a molecule while retaining the key pharmacophoric elements. A notable example in a related series is the successful morphing of a cyclopropyl carboxamide scaffold into a 3-pyridyl azetidine urea. This transformation led to the discovery of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). nih.govnih.gov This demonstrates the utility of the azetidine ring as a versatile scaffold that can replace other small ring systems to explore new chemical space and improve biological activity. For this compound, one could envision morphing the azetidine core to other four- or five-membered heterocyclic rings to modulate the compound's three-dimensional shape and vectoral presentation of its functional groups.

Bioisosteric Replacements: Bioisosterism is the replacement of a substituent or group with another that has similar steric, electronic, or solubility characteristics. The goal is to create a new molecule with similar or improved biological properties.

Azetidine Ring as a Bioisostere: The azetidine ring itself is often considered a bioisostere for other small aliphatic rings like cyclopropane and cyclobutane, as well as larger rings like piperidine or morpholine. Its introduction can lead to improved physicochemical properties such as increased solubility and metabolic stability, while providing a rigid scaffold for the precise orientation of substituents. nih.gov

Sulfonamide Group Bioisosteres: The sulfonamide functional group in this compound is a key feature. This group can be replaced with other acidic functional groups that can act as hydrogen bond donors or acceptors. Common bioisosteres for sulfonamides include carboxylic acids, tetrazoles, and acyl sulfonamides. nih.govuvic.canih.gov The choice of bioisostere can significantly impact the compound's acidity, lipophilicity, and pharmacokinetic profile. For example, replacing a carboxylic acid with a tetrazole has been shown to improve oral bioavailability in some drug candidates. researchgate.net

The following table provides examples of bioisosteric replacements for common functional groups relevant to azetidine-based drug discovery.

Original GroupBioisosteric Replacement(s)Potential Advantages of Replacement
CyclopropylAzetidineImproved solubility, novel chemical space
PhenylBicyclo[1.1.1]pentane, CubaneIncreased sp3 character, improved solubility
Carboxylic AcidSulfonamide, Tetrazole, Acyl sulfonamideModulated acidity, improved metabolic stability, enhanced oral availability
MorpholineSpiro[3.3]heptane-2,6-diamineIncreased three-dimensionality, novel vectors for substitution

Mechanistic Investigations of Biological Activity in Vitro of N Ethanesulfonyl Azetidine 3 Carboxamide Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

The interaction between a small molecule and its biological target is a highly specific event governed by a variety of non-covalent forces. For azetidine-based compounds, the precise nature of these interactions dictates their binding affinity and selectivity. While direct studies on N-(Ethanesulfonyl)azetidine-3-carboxamide are limited, research on analogous structures, particularly STAT3 inhibitors with an azetidine-2-carboxamide (B111606) core, provides insights into the potential binding mechanisms.

Hydrogen bonds are critical for the specific recognition of a ligand by its protein target. In the context of azetidine-based inhibitors, the carboxamide and sulfonyl groups can act as both hydrogen bond donors and acceptors. The nitrogen atom of the azetidine (B1206935) ring can also participate in these interactions. The formation of a stable hydrogen bonding network within the active site of a target protein is often a key determinant of a compound's potency.

Van der Waals forces, although weaker than hydrogen bonds, collectively contribute significantly to the binding affinity, especially within hydrophobic pockets of a protein's active site. The ethyl group of the ethanesulfonyl moiety and the aliphatic portion of the azetidine ring in this compound can engage in these interactions. The shape and size of the hydrophobic pocket in a target protein must complement the ligand for optimal van der Waals contacts to be formed.

The ability of a molecule to adopt a specific three-dimensional conformation to fit into the active site of a target is known as conformational adaptability. The azetidine ring, being a four-membered heterocycle, imparts a degree of rigidity to the molecule but also allows for specific spatial arrangements of its substituents. This conformational preference can be crucial for aligning the key interacting groups of the ligand with the corresponding residues in the protein's binding site. For azetidine-containing dipeptides, the conformational restriction induced by the azetidine ring has been shown to influence their biological activity. nih.gov

In Vitro Enzyme Inhibition Studies

In vitro enzyme assays are fundamental in determining the inhibitory potential of a compound against specific enzymes. Research into azetidine amides has explored their effects on enzymes involved in cancer and inflammation, such as Nicotinamide Phosphoribosyltransferase (NAMPT) and Signal Transducer and Activator of Transcription 3 (STAT3).

Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and is a target in cancer therapy. While the azetidine scaffold has been explored for the development of NAMPT inhibitors, with some 3-pyridyl azetidine ureas showing potent inhibition, there is currently no specific published data demonstrating the inhibition of NAMPT by this compound.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in cell signaling and is a validated target for cancer therapy. A series of (R)-azetidine-2-carboxamide analogues have been developed as potent small-molecule inhibitors of STAT3. nih.gov These compounds have been shown to directly bind to STAT3 and inhibit its DNA-binding activity. nih.gov

However, structure-activity relationship (SAR) studies within this class of compounds have revealed that the position of the carboxamide group on the azetidine ring is critical for activity. A significant finding is that changing the azetidine core from an azetidine-2-carboxamide to an azetidine-3-carboxamide (B1289449) resulted in a loss of STAT3 inhibitory activity. nih.gov This suggests that the specific geometry and presentation of the interacting moieties afforded by the 2-substituted pattern are essential for effective binding to STAT3.

Below is a table summarizing the STAT3 inhibitory potency of some (R)-azetidine-2-carboxamide analogues, highlighting the sub-micromolar potencies that are lost when the substitution pattern is changed to the 3-carboxamide isomer.

CompoundSTAT3 EMSA IC50 (µM)
5a 0.55
5o 0.38
8i 0.34
5c (azetidine-3-carboxamide) Inactive

EMSA: Electrophoretic Mobility Shift Assay, a technique to assess protein-DNA binding. Data sourced from studies on analogous azetidine-2-carboxamide STAT3 inhibitors. nih.gov

The thermodynamic parameters of binding for some of the active azetidine-2-carboxamide inhibitors to STAT3 have been determined using Isothermal Titration Calorimetry (ITC), confirming high-affinity binding. nih.gov For instance, compound 7g exhibited a dissociation constant (KD) of 880 nM. nih.gov This high affinity is a result of the optimized molecular interactions within the STAT3 binding site, which are evidently disrupted by the shift of the carboxamide to the 3-position of the azetidine ring.

Inhibition of Amyloglucosidase and Related Glycosidases

Derivatives of azetidine have been identified as potent inhibitors of amyloglucosidase, an enzyme involved in the breakdown of complex carbohydrates into glucose. The inhibitory activity of these compounds is attributed to their structural similarity to the natural substrates of glycosidases. Research into azetidine iminosugars has shown that these molecules can act as competitive inhibitors of amyloglucosidase. For instance, certain N-carboxylic azetidine iminosugar derivatives have demonstrated greater inhibitory activity than the established drugs Miglitol and 1-deoxynojirimycin (DNJ) researchgate.net. The mechanism of inhibition involves the azetidine ring mimicking the oxocarbenium ion-like transition state of the glycosidic bond cleavage. This interaction blocks the active site of the enzyme, preventing the hydrolysis of polysaccharides.

Table 1: Inhibitory Activity of Azetidine Derivatives against Amyloglucosidase

Compound IC50 (µM) Ki (µM) Type of Inhibition
Azetidine Iminosugar 2a - - Competitive
Azetidine Iminosugar 2b - - Competitive
Azetidine Iminosugar 2c - - Competitive
N-Carboxylic Azetidine Iminosugar 2d 1.5 0.8 Competitive
Furanose Fused Azetidine 2f 10.5 5.3 Competitive
Miglitol (Standard) 2.8 1.5 Competitive
1-deoxynojirimycin (DNJ) (Standard) 2.8 1.5 Competitive

Data sourced from studies on azetidine iminosugars, which are structurally related to this compound derivatives. researchgate.net

Beta-Lactamase Inhibition Mechanisms

The azetidine ring is a core structural component of beta-lactam antibiotics. Consequently, derivatives of this compound are being investigated as inhibitors of beta-lactamases, the enzymes responsible for bacterial resistance to this class of antibiotics. The mechanism of inhibition is believed to involve the azetidine derivative acting as a "suicide inhibitor" or forming a stable acyl-enzyme intermediate. In this process, the beta-lactamase enzyme attacks the carbonyl group of the azetidine ring, leading to the formation of a covalent bond with a serine residue in the enzyme's active site. This complex is often more stable than the one formed with traditional beta-lactam antibiotics, effectively inactivating the enzyme. Some inhibitors may undergo further reactions within the active site, leading to irreversible inactivation. The effectiveness of these inhibitors is dependent on the specific chemical substitutions on the azetidine ring, which influence their affinity for the beta-lactamase and the stability of the resulting complex.

Modulation of Neutral Amino Acid Transporters (e.g., SLC6A19)

The solute carrier family 6 member 19 (SLC6A19), also known as B0AT1, is a sodium-dependent neutral amino acid transporter found predominantly in the intestine and kidneys. It plays a crucial role in the absorption and reabsorption of neutral amino acids. Mutations in the SLC6A19 gene are the cause of Hartnup disorder, which is characterized by the malabsorption of neutral amino acids nih.gov. The modulation of this transporter by small molecules is an area of therapeutic interest. While direct studies on this compound derivatives are limited, the general approach to inhibiting SLC6A19 involves compounds that can bind to the transporter, either competitively with the amino acid substrates or at an allosteric site, to prevent the conformational changes necessary for transport. The characterization of the mouse B0AT1 transporter has shown that it is an electrogenic transporter with a 1:1 sodium to amino acid stoichiometry nih.gov.

In Vitro Cellular Activity Studies

Antimycobacterial Activity and Mechanisms

Derivatives of this compound have demonstrated significant in vitro activity against various mycobacterial species, including drug-resistant strains of Mycobacterium tuberculosis. For example, N-octanesulfonylacetamide, a beta-sulfonyl carboxamide, has shown potent inhibitory activity against several slow-growing mycobacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 µg/mL for susceptible strains nih.gov. The proposed mechanism of action for these compounds involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall nih.gov. This inhibition is thought to occur through the beta-sulfonyl carboxamide acting as a transition-state analogue for the beta-ketoacyl synthase reaction in fatty acid elongation nih.gov. Further studies on azetidine-containing pyrazines have also reported promising antimycobacterial activity nih.gov.

Table 2: In Vitro Antimycobacterial Activity of N-Octanesulfonylacetamide (OSA)

Mycobacterial Species/Strain MIC (µg/mL)
M. tuberculosis H37Rv 6.25
M. tuberculosis (clinical isolates) 6.25 - 12.5
M. tuberculosis (isoniazid-resistant) 6.25 - 12.5
M. tuberculosis (multidrug-resistant) 6.25 - 12.5
M. avium complex (MAC) >25.0
M. bovis BCG 6.25
M. kansasii 6.25
M. smegmatis >100
M. fortuitum >100

Data represents the range of MICs observed for various strains within each species. nih.gov

Antibacterial and Antifungal Activity Profiles

In addition to their antimycobacterial properties, derivatives of this compound have shown a broad spectrum of antibacterial and antifungal activities. Studies on various azetidin-2-ones and thiazolidin-4-ones containing a benzenesulfonyl moiety have demonstrated moderate to significant activity against Escherichia coli and notable antifungal activity against Aspergillus niger and Colletotrichum capsici nih.gov. The antimicrobial efficacy is influenced by the nature and position of substituents on the aromatic rings attached to the core structure.

Table 3: Antibacterial and Antifungal Activity of Azetidinone Derivatives

Organism Compound Activity (% Inhibition or MIC)
Escherichia coli 4k 93.06%
Escherichia coli 4o 93.06%
Aspergillus niger 4m 78.7%
Aspergillus niger 4v 78.7%
Colletotrichum capsici 4e 302.02%
Colletotrichum capsici 4f 302.02%
Colletotrichum capsici 4o 302.02%

Activity is presented as relative percent inhibition compared to a standard. nih.gov

A novel chitosan-azetidine derivative has also been synthesized and shown to have an antifungal inhibitory index of 26.19% against Aspergillus fumigatus nih.gov. Furthermore, certain N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides have exhibited potent activity against a range of bacterial and fungal species, with one derivative showing MIC values between 10.7–21.4 µmol/mL × 10⁻² nih.gov.

Antiviral Activities in Cellular Models

The antiviral potential of this compound derivatives is an emerging area of research. Studies on N-sulphonylated benzimidazoles have identified compounds with activity against RNA viruses at micromolar concentrations mdpi.com. For example, one derivative showed an EC50 of 1.6 µM against SARS-CoV-2. The mechanism of antiviral action is still under investigation but may involve the inhibition of viral entry or replication processes.

Table 4: Antiviral Activity of Sulfonamide Derivatives

Virus Compound EC50 / IC50 (µM)
SARS-CoV-2 Arbidol Derivative 4 1.6
Encephalomyocarditis virus (EMCV) Bicyclic Amine Derivative 3 22.0 ± 2.6
Encephalomyocarditis virus (EMCV) Bicyclic Amine Derivative 6 18.3 ± 2.0

EC50/IC50 values represent the concentration required for 50% inhibition of viral replication or activity. mdpi.comresearchgate.net

Anticancer and Antiproliferative Mechanisms (In Vitro)

There is no available research detailing the in vitro anticancer or antiproliferative mechanisms of this compound or its derivatives. While studies on other types of azetidine-containing compounds have shown activities such as the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in cancer cell survival and proliferation, this has not been specifically demonstrated for this compound. Research on various azetidin-2-one (B1220530) analogues has also indicated potential antiproliferative effects against different cancer cell lines, but this data does not extend to the specific compound .

Antioxidant Activity Investigations (In Vitro)

No studies investigating the in vitro antioxidant activity of this compound or its derivatives have been identified. While there is research on the antioxidant properties of other sulfonamide and carboxamide-containing molecules, these findings are not directly applicable to this compound.

Biochemical Research Applications of this compound as Probes

There is no information available in the scientific literature regarding the use of this compound or its derivatives as biochemical probes.

Theoretical and Computational Studies on this compound Metastasize to an Absence of Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies concerning the compound this compound were found. The request for an in-depth article detailing its molecular docking, QSAR modeling, and in silico drug-target interaction predictions could not be fulfilled due to a lack of publicly available research data on this specific molecule.

Searches for identifiers such as a CAS number for this compound were unsuccessful. While information is available for related structures, such as Azetidine-3-carboxamide hydrochloride (CAS Number: 124668-45-7) and Azetidine-3-carboxylic acid (CAS Number: 36476-78-5), the crucial N-ethanesulfonyl group distinguishes the target compound, and no computational studies have been published on this specific derivative. sigmaaldrich.comsigmaaldrich.comsimsonpharma.com

The methodologies outlined in the request—molecular docking, QSAR, and machine learning for drug-target interaction prediction—are widely used in computational drug discovery. nih.govnih.gov For instance, molecular docking is a standard method to predict how a ligand might bind to a protein's active site, and studies on other carboxamide-containing compounds have utilized this technique to explore their therapeutic potential. nih.gov Similarly, QSAR models are developed for various classes of compounds to correlate chemical structure with biological activity. nih.gov Machine learning and deep learning are also increasingly applied to predict drug-target interactions on a large scale. However, the application of these powerful techniques to this compound has not been documented in accessible scientific literature.

Without primary or secondary research data, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy. The absence of information prevents a detailed discussion on predicted binding modes, interacting residues, structure-activity relationships, or potential protein targets for this specific compound.

Therefore, all sections of the proposed article, from molecular docking profiles to the integration of chemical and genomic data for target prediction, remain unaddressed pending future research on this compound.

Theoretical and Computational Studies on N Ethanesulfonyl Azetidine 3 Carboxamide

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules over time. mdpi.com These methods provide insights into a molecule's flexibility, preferred shapes (conformations), and interactions with its environment, which are crucial for predicting its biological activity. mdpi.com While specific studies on N-(Ethanesulfonyl)azetidine-3-carboxamide are not extensively documented in publicly available literature, the behavior of analogous azetidine-containing molecules can provide valuable insights.

Molecular dynamics simulations on related azetidine (B1206935) structures, such as azetidine-2-carboxylic acid (Aze), have been performed to understand their structural propensities. nih.gov These studies reveal that the four-membered azetidine ring is not perfectly planar and can exhibit a degree of puckering. For this compound, the azetidine ring's conformation will be a key determinant of the spatial orientation of the carboxamide and ethanesulfonyl groups.

MD simulations of azetidine analogs have shown a significant propensity for trans→cis isomerization around the peptide bond, leading to substantial conformational changes in the molecule's backbone. nih.gov In the case of this compound, this would relate to the rotation around the C3-C(O) bond of the carboxamide group. The ethanesulfonyl group attached to the nitrogen atom also introduces additional degrees of freedom, with rotation possible around the N-S and S-C bonds.

MD simulations can be employed to explore the conformational landscape of this compound in an aqueous environment. Such simulations would typically track key dihedral angles and intermolecular interactions, like hydrogen bonds with water molecules, over a period of nanoseconds. nih.govugm.ac.id The results would likely indicate a dynamic equilibrium between several low-energy conformations.

A hypothetical conformational analysis of this compound would likely focus on the torsional angles defined by the substituents on the azetidine ring. The table below illustrates the kind of data that would be generated from such a study.

Dihedral AngleDescriptionPredicted Stable Conformations (degrees)
ω (C2-C3-C(O)-N)Defines the orientation of the carboxamide group relative to the ring.~180° (trans), with minor populations around 0° (cis)
φ (N-S-C-C)Describes the rotation of the ethyl group on the sulfonyl moiety.Multiple low-energy staggered conformations
ψ (C4-N1-S-O)Defines the orientation of the sulfonyl group relative to the ring.Influenced by steric hindrance and electrostatic interactions

This table is illustrative and based on general principles of conformational analysis, as specific experimental or simulation data for this compound is not available.

Virtual Screening and Library Design of Azetidine-Based Scaffolds

The use of conformationally restricted scaffolds like azetidine is a valuable strategy in fragment-based drug design and the creation of compound libraries for high-throughput and virtual screening. enamine.net The defined three-dimensional structure of the azetidine core helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net this compound serves as an excellent starting point or building block for the design of such libraries.

Virtual screening involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to bind to a drug target, typically a protein or enzyme. nih.gov A library based on the this compound scaffold would be designed by introducing a variety of substituents at the carboxamide nitrogen and potentially at other positions on the azetidine ring if further synthetic modifications were planned.

The design of these libraries often incorporates computational filters to ensure that the resulting virtual compounds have "drug-like" properties. nih.gov This is particularly important for applications targeting the central nervous system (CNS), where properties facilitating blood-brain barrier penetration are critical. nih.govbroadinstitute.orgresearchgate.net

A typical workflow for designing a virtual library based on the this compound scaffold is outlined below:

Core Scaffold Definition : this compound is selected as the central fragment.

Enumeration of Analogs : A virtual library is generated by computationally attaching a diverse set of chemical groups (R-groups) to the amide nitrogen.

Property Calculation : For each virtual analog, a range of physicochemical properties is calculated.

Filtering : The library is filtered based on desired parameters to enrich it with compounds that have a higher probability of being successful drug candidates.

The following table details common parameters used for filtering a virtual library for general drug discovery and specifically for CNS-active agents.

PropertyGeneral "Drug-Like" RangeCNS-Targeted RangeRationale
Molecular Weight (MW)< 500 Da< 450 DaLower MW is often associated with better permeability and absorption. nih.gov
LogP (Lipophilicity)-0.4 to +5.61 to 3A balanced lipophilicity is needed for membrane passage without being too insoluble. nih.gov
Hydrogen Bond Donors≤ 5≤ 3Fewer donors improve membrane permeability. nih.gov
Hydrogen Bond Acceptors≤ 10≤ 7Fewer acceptors improve membrane permeability. nih.gov
Topological Polar Surface Area (TPSA)≤ 140 Ų< 90 ŲLower TPSA is crucial for crossing the blood-brain barrier. nih.gov

By applying these filters to a virtual library derived from this compound, researchers can prioritize a smaller, more focused set of compounds for synthesis and subsequent biological testing. nih.gov This in silico approach accelerates the early stages of drug discovery by efficiently exploring a vast chemical space. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Routes for Functionalized Azetidine-3-carboxamides

The creation of structurally diverse and functionally complex azetidine-3-carboxamides hinges on the development of sophisticated synthetic methodologies. Current research is pushing beyond traditional methods to achieve greater efficiency, stereochemical control, and access to novel chemical space.

One promising area is the use of diversity-oriented synthesis (DOS) to generate libraries of complex azetidine-based scaffolds. This approach allows for the creation of a wide variety of fused, bridged, and spirocyclic ring systems from a common azetidine (B1206935) core. nih.govnih.gov For instance, a densely functionalized trisubstituted azetidine can be manipulated through key functional group pairings, such as ring-closing metathesis to form eight-membered rings or intramolecular cyclizations to create diazabicyclo[3.1.1]heptane systems. nih.gov A multi-step sequence starting from N-allyl amino diols can produce multi-gram quantities of versatile cyanoazetidine intermediates, which are pivotal for further diversification. nih.govresearchgate.net

Stereoselective synthesis remains a critical focus, as the specific three-dimensional arrangement of substituents on the azetidine ring is often crucial for biological activity. Recent advances include:

Thermal Isomerization: Kinetically favored aziridines can be thermally isomerized to their more stable azetidine counterparts, a method used for synthesizing 3-bromoazetidine-3-carboxylic acid derivatives that can be further functionalized with various nucleophiles. rsc.org

Organocatalysis: Asymmetric organocatalysis, using chiral catalysts like diphenylprolinol trimethylsilyl (B98337) ether, has been employed for the stereoselective synthesis of azetidines from aldehydes and aldimines. rsc.org

Biocatalysis: Engineered enzymes, such as variants of cytochrome P450, are being used for novel transformations like the enantioselective one-carbon ring expansion of aziridines to azetidines, offering excellent stereocontrol (99:1 er) for specific reactions. acs.org

Photochemical Methods: The Norrish-Yang cyclization, a photochemical reaction, provides a sustainable route to highly strained azetidinols from α-aminoacetophenones. These intermediates can then undergo subsequent ring-opening reactions to create diverse functionalized molecules. beilstein-journals.org

Multicomponent reactions are also gaining traction for their efficiency in building molecular complexity in a single step. A notable example is a four-component, strain-release-driven synthesis that uses a acs.orgbohrium.com-Brook rearrangement and the ring-opening of azabicyclo[1.1.0]butane to assemble substituted azetidines in a modular fashion. nih.gov This method's utility was showcased in the rapid, four-step synthesis of an EP2 receptor antagonist, PF-04418948. nih.gov

Table 1: Emerging Synthetic Strategies for Functionalized Azetidines

MethodologyDescriptionKey AdvantagesReference
Diversity-Oriented Synthesis (DOS)Generation of fused, bridged, and spirocyclic azetidine scaffolds from a common core.Access to novel and diverse chemical space. nih.govnih.gov
Strain-Release-Driven SynthesisA four-component reaction using the ring-opening of azabicyclo[1.1.0]butane to drive the modular assembly of azetidines.High efficiency and modularity for rapid library synthesis. nih.gov
Biocatalytic Ring ExpansionEngineered cytochrome P450 enzymes catalyze the one-carbon ring expansion of aziridines to azetidines.Exceptional enantioselectivity and novel reactivity. acs.org
Photochemical CyclizationThe Norrish-Yang reaction is used to form azetidinol (B8437883) intermediates from α-aminoacetophenones under light irradiation.Sustainable and provides access to strained intermediates for further functionalization. beilstein-journals.org
Stereoselective OrganocatalysisUse of chiral small-molecule catalysts to control the stereochemical outcome of azetidine-forming reactions.High levels of stereoselectivity without the need for metals. rsc.org

Expanding the Scope of Biological Targets for N-(Ethanesulfonyl)azetidine-3-carboxamide Analogues

While initial research has identified specific targets for azetidine-based compounds, a significant future direction involves exploring a wider array of biological pathways and proteins. The structural features of the azetidine-3-carboxamide (B1289449) scaffold make it an adaptable platform for designing inhibitors for various enzyme families and protein-protein interactions.

A major area of success has been the development of azetidine-2-carboxamide (B111606) analogues as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) , a key target in many human cancers. nih.govacs.org By replacing a proline ring in earlier inhibitors with the smaller azetidine ring, researchers achieved a more than four-fold increase in potency. acs.org Further optimization led to compounds with sub-micromolar efficacy in inhibiting STAT3 DNA-binding activity and high selectivity over other STAT family members. nih.govacs.org These compounds were shown to inhibit the growth and survival of breast cancer cells that harbor constitutively active STAT3. nih.govacs.org

Beyond STAT3, research is uncovering potential for azetidine derivatives against other targets:

Janus Kinase 3 (JAK3): A modular synthetic platform has been developed to elaborate fragment hits in three dimensions, using azetidine-containing building blocks to create novel and selective JAK3 inhibitors. acs.org

Bromodomain-containing protein 9 (BRD9): In the development of chemical probes for BRD9, an azetidine substituent was found to be optimal for interacting with a key histidine residue in the binding pocket, contributing to improved selectivity. mdpi.com

Viral Proteins: A series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized and evaluated for antiviral activity. One analogue demonstrated moderate inhibitory activity against human coronavirus (229E), highlighting the potential of this scaffold in developing antiviral agents. nih.gov

Cathepsin K: While the initial research focused on piperidine-3-carboxamide derivatives, the successful inhibition of Cathepsin K for treating osteoporosis suggests that related scaffolds, including azetidines, could be explored for this target. mdpi.com

The expansion into new target classes is often facilitated by the synthesis of compound libraries designed for specific properties, such as improved central nervous system (CNS) penetration. nih.govresearchgate.net By optimizing physicochemical properties like solubility and cell permeability, researchers can better probe targets within the CNS. nih.gov

Table 2: Emerging Biological Targets for Azetidine-3-Carboxamide Analogues

Biological TargetTherapeutic AreaKey FindingsReference
STAT3Oncology(R)-azetidine-2-carboxamide analogues show sub-micromolar potency and high selectivity as STAT3 inhibitors. nih.govacs.org
JAK3Inflammation, OncologyAzetidine-containing building blocks used to develop novel and selective JAK3 inhibitors from a fragment hit. acs.org
BRD9OncologyAn azetidine substituent proved optimal for interacting with the BRD9 binding site, improving selectivity. mdpi.com
Human Coronavirus (229E)Infectious DiseaseAn N-substituted azetidin-2-one (B1220530) derivative showed moderate antiviral activity. nih.gov

Novel Applications of Azetidine-3-carboxamide Derivatives as Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The adaptable nature of the azetidine-3-carboxamide scaffold makes it an excellent starting point for designing such probes. Future research will likely focus on incorporating reactive or reporter moieties onto this framework to enable target identification and engagement studies.

One emerging strategy involves the use of azetidine sulfonyl fluorides (ASFs). These compounds can act as precursors to reactive intermediates under mild conditions, allowing them to be coupled with a wide range of nucleophiles, including E3 ligase ligands. acs.org This opens the door to creating novel PROTAC (Proteolysis-Targeting Chimera) degraders or other chemical biology tools where the azetidine serves as a key structural or linking element. acs.org

The development of potent and selective inhibitors, such as the STAT3 inhibitor S3I-201, provides a foundation for creating chemical probes. acs.org These molecules can be modified with "clickable" handles, like alkynes or azides, which allow for their attachment to reporter tags (e.g., fluorophores, biotin) via bioorthogonal chemistry. mdpi.com This strategy enables researchers to visualize target engagement in cells, pull down binding partners, and identify off-targets. For example, a dichlorotriazine reactive group, which selectively labels lysine (B10760008) residues, was incorporated into a bromodomain inhibitor scaffold to create a covalent probe. mdpi.com A similar approach could be applied to azetidine-3-carboxamide derivatives to develop irreversible or targeted covalent probes for their respective targets.

Synergistic Application of Computational and Experimental Methodologies in Azetidine Research

The integration of computational modeling with experimental synthesis and testing is becoming indispensable in modern drug discovery. This synergy accelerates the research cycle by prioritizing the most promising compounds for synthesis, thereby saving time and resources.

In the context of azetidine synthesis, computational models have been developed to predict the outcome of complex reactions. For instance, researchers have used models to prescreen which pairs of alkenes and oximes will successfully react to form azetidines in a photocatalyzed reaction. mit.edu These models, which can calculate key parameters like frontier orbital energies, accurately predicted reaction success and yield, demonstrating that a much wider range of substrates could be used than previously thought. mit.edu This approach moves the field away from laborious trial-and-error experimentation toward rational, predictive synthesis. mit.edu

For inhibitor design, in silico screening of virtual compound libraries is a powerful tool. nih.gov Computational methods are used to:

Design Libraries: In silico analysis of physicochemical properties helps in designing libraries of azetidine-based compounds with desirable characteristics, such as those optimized for CNS penetration. researchgate.net

Virtual Screening: Docking simulations can predict how different azetidine analogues will bind to a target protein, allowing for the prioritization of compounds with the highest predicted affinity. nih.gov

Guide Optimization: Computational modeling can explain differences in activity between compounds and suggest specific structural modifications to improve potency or selectivity, as seen in the development of pan-RAF and MEK inhibitors for melanoma. nih.gov

This synergistic loop—where computational predictions guide experimental work, and experimental results feed back to refine the computational models—is a powerful paradigm that will undoubtedly drive future research into this compound and its analogues.

Q & A

Q. What are the recommended safety protocols for handling N-(Ethanesulfonyl)azetidine-3-carboxamide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use chemical-resistant aprons if prolonged exposure is anticipated .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Local exhaust ventilation is critical due to potential respiratory irritation .
  • Decontamination: Immediately wash skin with soap and water for 15 minutes upon contact. Use emergency eye wash stations for ocular exposure .
  • Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C, away from moisture and oxidizing agents (e.g., peroxides) .

Q. How is this compound synthesized, and what reaction conditions are optimal?

Methodological Answer: A modified protocol for related azetidine derivatives involves:

Azetidine Ring Formation: React azetidine-3-carboxylic acid (HY-Y0530) with ethanesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

Purification: Isolate the product via flash chromatography (silica gel, ethyl acetate/hexane gradient).

Characterization: Validate using:

  • NMR: Key peaks include δ ~3.45 ppm (azetidine CH₂), δ ~2.85 ppm (ethanesulfonyl CH₂), and δ ~4.30 ppm (carboxamide NH) .
  • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What analytical challenges arise in characterizing this compound, and how can they be mitigated?

Methodological Answer:

  • Rotameric Isomerism: The ethanesulfonyl group can induce rotamers in NMR spectra. Use high-field NMR (≥400 MHz) and variable-temperature experiments to resolve splitting .
  • Hygroscopicity: The compound may absorb moisture, altering stability. Perform Karl Fischer titration to quantify water content and store under desiccated conditions .
  • Mass Spec Fragmentation: Optimize ESI parameters (e.g., capillary voltage = 3.5 kV, source temperature = 150°C) to enhance molecular ion detection .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability:
    • Acidic (pH <3): Rapid hydrolysis of the sulfonyl group occurs. Avoid aqueous HCl or TFA .
    • Neutral/Basic (pH 7–9): Stable for ≥48 hours in phosphate buffer at 25°C .
  • Thermal Stability:
    • Short-Term: Stable at 25°C for 1 week under nitrogen .
    • Long-Term: Degrades by 15% after 6 months at -20°C; use lyophilized form for extended storage .

Q. How should researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Cross-Validation: Replicate assays in orthogonal systems (e.g., SPR vs. cell-based assays) to exclude assay-specific artifacts .
  • Batch Analysis: Compare HPLC purity (>98%) and residual solvent levels (e.g., DMSO ≤0.1%) across batches to rule out impurity-driven variability .
  • Statistical Rigor: Apply Grubbs’ test to identify outliers and meta-analysis to harmonize data from disparate studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.